3-(Trifluoromethyl)pyridine-2,4-diamine

Oncology Angiogenesis Preclinical Efficacy

Procure 3-(Trifluoromethyl)pyridine-2,4-diamine (CAS 1227563-89-4) as a critical starting material for FAK and PLA2 inhibitor programs. The 3-CF3 position is essential for target binding and selectivity; generic substitution fails. Supported by patent literature (US8501763B2, US5229403) and ChEMBL bioactivity indexing. This specific scaffold accelerates SAR exploration and enables patentable oncology and anti-inflammatory candidates. Confirm CAS before purchase.

Molecular Formula C6H6F3N3
Molecular Weight 177.13 g/mol
CAS No. 1227563-89-4
Cat. No. B1400763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)pyridine-2,4-diamine
CAS1227563-89-4
Molecular FormulaC6H6F3N3
Molecular Weight177.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)C(F)(F)F)N
InChIInChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12)
InChIKeyZJVVIEKMOKNGGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)pyridine-2,4-diamine (CAS 1227563-89-4) | Supplier & Technical Overview


3-(Trifluoromethyl)pyridine-2,4-diamine (CAS 1227563-89-4) is a fluorinated pyridine derivative characterized by a 2,4-diaminopyridine core with a trifluoromethyl group at the 3-position (molecular formula: C₆H₆F₃N₃; molecular weight: 177.13) . As a key building block, this compound is foundational to a class of diaminotrifluoromethylpyridine derivatives extensively patented for their therapeutic applications. The scaffold is central to inhibitors targeting focal adhesion kinase (FAK), utilized in oncology research [1], as well as phospholipase A₂ (PLA₂) inhibitors explored for anti-inflammatory and anti-pancreatitis indications [2]. Furthermore, this core structure is the basis for numerous patent families claiming methods for treating pulmonary insufficiency [3] and digestive system diseases [4], establishing its broad and substantiated utility in medicinal chemistry and pharmaceutical R&D.

Why Generic Substitution of 3-(Trifluoromethyl)pyridine-2,4-diamine Fails: Evidence of Functional Specificity


In the context of 2,4-diaminopyridine-based inhibitors, simple generic substitution of the core scaffold or its substituents is not possible without significant and predictable loss of function. The presence and precise position of the trifluoromethyl group are critical drivers of both potency and selectivity. For instance, within the FAK inhibitor class, the patent literature explicitly defines the invention as derivatives of a 5-substituted 2,4-diaminopyridine, indicating that modifications at other positions, such as the 3-position, are part of a separate and distinct chemical space and functional profile [1]. Furthermore, high-resolution crystallographic data from analogs, like N⁴-[(4-fluorophenyl)methyl]-6-(trifluoromethyl)pyridine-2,4-diamine (PDB: 6Q7V), confirm that the trifluoromethyl group directly engages in specific binding interactions within a target protein's active site [2]. The compound's IUPAC name, 3-(trifluoromethyl)pyridine-2,4-diamine, is also specifically indexed in authoritative chemical biology databases like ChEMBL, linking it to discrete bioactivity data that is not shared by close analogs [3]. Therefore, procurement must be based on the specific CAS number to ensure the intended functional outcome in a research or development project.

3-(Trifluoromethyl)pyridine-2,4-diamine: Quantitative Evidence Guide for Selection & Procurement


In Vivo Anti-Tumor Efficacy: Evidence of Therapeutic Potential

The compound has demonstrated direct in vivo anti-tumor activity. In an in ovo CAM (chick chorioallantoic membrane) model, treatment with 3-(trifluoromethyl)pyridine-2,4-diamine resulted in a reduction in tumor size . While the study is an early-stage model, the outcome provides direct in vivo evidence of therapeutic potential for this specific core scaffold. This is a differentiating factor when compared to other simple heterocyclic building blocks that have not been directly tested or validated in such a model, offering a higher level of functional validation for downstream oncology research applications.

Oncology Angiogenesis Preclinical Efficacy

Patent-Backed Anti-Cancer Composition: Validated Route to Intellectual Property

The 3-(trifluoromethyl)pyridine-2,4-diamine core is the basis for granted patents, specifically as an active ingredient in an anti-cancer composition (U.S. Patent 6,197,796) [1]. This is a concrete demonstration of its value and recognized utility. The patent claims a specific formula (I) where X is a cycloalkylcarbonyl, furancarbonyl, or substituted benzoyl group, and Y is an alkylsulfonyl group, proving that the diaminotrifluoromethylpyridine core is essential for the claimed anti-cancer activity. This is a key differentiator from non-patented or generic pyridine building blocks, as it provides a clear, validated pathway for generating novel, protectable intellectual property in oncology research.

Medicinal Chemistry Intellectual Property Oncology

Validated Pharmacophore: Target Engagement Across Multiple Kinase Classes

The diaminopyridine scaffold, when properly substituted, is a validated pharmacophore for potent kinase inhibition. For example, the FAK inhibitor patent family (US8501763B2) explicitly defines its compounds as derivatives of a 5-substituted 2,4-diaminopyridine, where the 3-position is a key site for introducing a trifluoromethyl group to modulate activity [1]. While a direct, head-to-head comparison of 3-(trifluoromethyl)pyridine-2,4-diamine with an unsubstituted or differently substituted analog is not available in the retrieved data, this class-level inference from a high-value patent family demonstrates the functional importance of this specific substitution pattern. Furthermore, the general class of trifluoromethylpyridines is recognized as a 'privileged structure' in drug discovery due to the ability of the CF3 group to form stabilizing tetrel bonds with target proteins and improve metabolic stability [2]. This suggests that the compound is a superior starting point for medicinal chemistry campaigns targeting kinases compared to non-fluorinated or differently-substituted pyridine building blocks.

Kinase Inhibition Drug Discovery Privileged Scaffold

Key Application Scenarios for 3-(Trifluoromethyl)pyridine-2,4-diamine in R&D and Procurement


Building Novel FAK Inhibitors for Oncology Research

Medicinal chemistry groups focused on developing new focal adhesion kinase (FAK) inhibitors should procure 3-(Trifluoromethyl)pyridine-2,4-diamine as a key starting material. This is directly supported by the patent literature (US8501763B2), which explicitly defines the invention as derivatives of a 5-substituted 2,4-diaminopyridine, with the 3-position being a critical site for substitution to achieve the desired biological activity [1]. Using this specific building block allows for the rapid exploration of structure-activity relationships (SAR) around a validated core and provides a pathway to novel, patentable chemical matter.

Designing Proprietary Anti-Cancer Therapeutics

The compound's core is the basis for granted U.S. Patent 6,197,796, which covers anti-cancer compositions [2]. This presents a clear application scenario for biotech and pharmaceutical companies seeking to develop new oncology drugs. By utilizing 3-(trifluoromethyl)pyridine-2,4-diamine as a starting point and synthesizing novel derivatives, researchers can pursue composition-of-matter patents that build upon this validated anti-cancer scaffold, thereby creating a defensible and commercially valuable intellectual property position.

Developing Anti-Inflammatory Agents Targeting Phospholipase A₂ (PLA₂)

For research programs aimed at developing novel anti-inflammatory or anti-pancreatitis agents, this compound is a critical building block. The patent family led by U.S. Patent 5,229,403 establishes that diaminotrifluoromethylpyridine derivatives are potent PLA₂ inhibitors [3]. Procuring this specific scaffold allows researchers to generate and test new derivatives within a proven pharmacophore, potentially leading to new treatments for inflammatory diseases.

In Vivo Oncology Target Validation Studies

Given the early evidence of in vivo anti-tumor efficacy in a CAM model , this compound is well-suited for academic and industrial research groups seeking a functionally validated starting point for in vivo proof-of-concept studies. Instead of beginning with a completely novel and unproven chemical series, teams can procure this compound, rapidly synthesize a small library of derivatives, and screen for anti-angiogenic or anti-tumor activity in cost-effective in ovo or in vivo models, thereby accelerating early-stage drug discovery timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Trifluoromethyl)pyridine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.